molecular formula C27H26N6O3S B11604312 N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide

Cat. No.: B11604312
M. Wt: 514.6 g/mol
InChI Key: PGUQDZSUGAWHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, a morpholine group, and a phthalazine moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the morpholine group and the phthalazine moiety. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The process may also include purification steps such as crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives, morpholine-containing molecules, and phthalazine-based compounds. Examples include:

    Benzodiazole derivatives: Compounds with similar benzodiazole rings but different substituents.

    Morpholine-containing molecules: Compounds featuring the morpholine group with varying functional groups.

    Phthalazine-based compounds: Molecules with the phthalazine moiety and different substituents.

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H26N6O3S

Molecular Weight

514.6 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-(4-morpholin-4-ylphthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C27H26N6O3S/c1-18-10-11-19(16-24(18)37(34,35)28-17-25-29-22-8-4-5-9-23(22)30-25)26-20-6-2-3-7-21(20)27(32-31-26)33-12-14-36-15-13-33/h2-11,16,28H,12-15,17H2,1H3,(H,29,30)

InChI Key

PGUQDZSUGAWHFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4)S(=O)(=O)NCC5=NC6=CC=CC=C6N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.